Methane;heptahydrate
Description
Overview of Clathrate Hydrates and Methane (B114726) as a Guest Molecule
Clathrate hydrates are crystalline, water-based solids that physically resemble ice. wikipedia.org In these structures, a lattice of hydrogen-bonded water molecules (the host) forms cages that trap small non-polar molecules (the guest). wikipedia.orgescholarship.org The stability of this structure is maintained by the presence of the trapped guest molecules; without their support, the water lattice would collapse into a conventional ice structure or liquid water. wikipedia.org The interaction between the guest and host molecules is primarily through van der Waals forces, not chemical bonds, meaning clathrate hydrates are not true chemical compounds. escholarship.orgwalshmedicalmedia.com
Methane is a common guest molecule in these hydrates, forming what is known as methane hydrate (B1144303). wikipedia.org The most prevalent structure for methane hydrate is the cubic structure I (sI). mdpi.comstanford.edu The unit cell of sI hydrate consists of 46 water molecules that form two types of cages: two small dodecahedral cages (5¹²) and six larger tetradecahedral cages (5¹²6²). stanford.eduwikipedia.orgua.es Each of these cages can encapsulate a single methane molecule. pnas.org Investigation into the formation of methane clathrates suggests that growth begins with a single pentagonal ring of water molecules for the small cages and a hexagonal ring for the large cages, each with one methane molecule. lsbu.ac.uk
Significance of Methane Hydrates in Geosciences, Energy Systems, and Environmental Studies
The study of methane hydrates carries significant weight in several key scientific areas:
Geosciences: Methane hydrates are common in the shallow marine geosphere, occurring in deep sedimentary structures and forming outcrops on the ocean floor. wikipedia.org They are believed to form when methane, migrating from deep geological faults, encounters water under the specific temperature and pressure conditions of the seabed. wikipedia.org The stability of these hydrates is crucial for the stability of the seafloor, as their dissociation can weaken sediments and potentially trigger submarine landslides. worldoceanreview.comusgs.gov Furthermore, ice cores from Antarctica contain methane clathrates that provide a historical record of atmospheric methane concentrations dating back 800,000 years, offering vital data for climate research. wikipedia.org
Energy Systems: Methane hydrates represent a potentially enormous energy resource. wikipedia.orgdoe.gov Estimates suggest that the amount of organic carbon stored in methane hydrates may exceed that of all conventional fossil fuels (oil, gas, and coal) combined. doe.govuni-leipzig.de One cubic meter of methane hydrate can release approximately 160 to 164 cubic meters of methane gas upon dissociation. wikipedia.orgua.es This high energy density has prompted nations like Japan and China to establish research programs aimed at developing technologies for the commercial extraction of methane from hydrate deposits. uni-leipzig.deworldoceanreview.com
Environmental Studies: Methane is a potent greenhouse gas, with a global warming potential significantly higher than carbon dioxide. worldoceanreview.comuni-leipzig.de Consequently, the stability of natural methane hydrate deposits is a major environmental concern. usgs.gov There is a risk that rising ocean temperatures due to climate change could cause these hydrates to dissociate, releasing large quantities of methane into the ocean and potentially the atmosphere, which could further accelerate global warming. worldoceanreview.comenergy.govmdpi.com However, recent research suggests that hydrates react slowly to warming and that most released methane is likely to be dissolved and consumed by microbes in the ocean, mitigating the atmospheric impact. wikipedia.org The extraction process itself also poses environmental risks, including potential methane leakage and disturbance of marine ecosystems. glawcal.org.uk
Scope of Academic Inquiry into Methane Hydrate Systems and Their Stoichiometric Variability
Academic research into methane hydrates is a multifaceted endeavor. A key area of investigation is the stoichiometry of these compounds, which is inherently variable. The general formula for methane hydrate is often written as CH₄·nH₂O, where 'n' represents the ratio of water molecules to methane molecules. hawaii.edu
If every cage in a structure I (sI) hydrate is filled by a methane molecule, the ideal or nominal stoichiometry is 8CH₄·46H₂O, which simplifies to a hydration number of n = 5.75. mdpi.comwikipedia.org However, in natural settings, it is common for some cages to be vacant, leading to a non-stoichiometric composition where 'n' is greater than 5.75. acs.org Direct measurements have shown average compositions around CH₄·5.99(±0.07)H₂O, indicating that the composition remains relatively constant over geologically relevant pressure and temperature ranges. acs.org
The structure of methane hydrate can change under different pressure conditions. While sI is the most common, studies have shown that it can transform to a cubic structure II (sII) at around 100 MPa and a hexagonal structure H (sH) at approximately 600 MPa. pnas.orgiphy.ac.cn This has significant implications, suggesting that sII or even sH phases may be dominant in deeper permafrost and continental margin sediments. pnas.orgiphy.ac.cn The study of these different structures and their formation conditions is crucial for accurately modeling hydrate reservoirs and their behavior. acs.org
The following tables provide a comparative overview of the primary methane hydrate structures.
Table 1: Properties of Methane Hydrate Crystal Structures
| Property | Structure I (sI) | Structure II (sII) | Structure H (sH) |
|---|---|---|---|
| Crystal System | Cubic | Cubic | Hexagonal |
| Water Molecules per Unit Cell | 46 | 136 | 34 |
| Small Cages per Unit Cell | 2 (5¹²) | 16 (5¹²) | 3 (5¹²) & 2 (4³5⁶6³) |
| Large Cages per Unit Cell | 6 (5¹²6²) | 8 (5¹²6⁴) | 1 (5¹²6⁸) |
| Ideal Hydration Number (n) | 5.75 | 5.67 | 5.67 |
| Typical Guest Molecules | Methane, Ethane (B1197151), Carbon Dioxide | Nitrogen, Propane (B168953) | Methane + larger molecules (e.g., neohexane) |
Data sourced from multiple references. stanford.eduwikipedia.orgpnas.orgiphy.ac.cnscirp.org
Table 2: Cage Characteristics of Methane Hydrate Structures
| Structure Type | Cage Type | Description | Water Molecules per Cage |
|---|---|---|---|
| Structure I (sI) | Small | Pentagonal Dodecahedron | 20 |
| Large | Tetradecahedron | 24 | |
| Structure II (sII) | Small | Pentagonal Dodecahedron | 20 |
| Large | Hexakaidecahedron | 28 | |
| Structure H (sH) | Small | Pentagonal Dodecahedron | 20 |
| Small | Irregular Dodecahedron | 20 | |
| Large | Icosahedron | 36 |
Data sourced from multiple references. ua.esiphy.ac.cnscirp.org
Structure
2D Structure
Properties
CAS No. |
63422-28-6 |
|---|---|
Molecular Formula |
CH18O7 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methane;heptahydrate |
InChI |
InChI=1S/CH4.7H2O/h1H4;7*1H2 |
InChI Key |
XBASFPREWBSITP-UHFFFAOYSA-N |
Canonical SMILES |
C.O.O.O.O.O.O.O |
Origin of Product |
United States |
Fundamental Structural Systematics of Methane Clathrate Hydrates
Polymorphism of Methane (B114726) Hydrate (B1144303) Frameworks
Gas hydrates exhibit polymorphism, meaning they can exist in multiple crystal structures. The most common structures for methane hydrates are cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH). scirp.orgresearchgate.net The specific structure that forms is primarily dependent on the size of the guest molecule and the pressure-temperature conditions. researchgate.net While methane typically forms sI hydrates, it can also be found in sII and sH structures under certain conditions. researchgate.net
Structure I is the most common and simplest crystal structure for methane hydrates found in nature. researchgate.netpnas.org It forms when guest molecules, such as methane and carbon dioxide, have diameters between 4.2 and 6 Å. scirp.org The sI unit cell has a cubic framework and is composed of 46 water molecules. acs.orgresearchgate.net These water molecules create two types of polyhedral cavities that enclose the guest methane molecules. acs.orgaip.org The ideal stoichiometry for a fully occupied sI methane hydrate is 8CH₄·46H₂O, which corresponds to a methane mass fraction of 13.4%. txstate.eduwikipedia.org However, the actual composition can vary depending on the degree of cage occupancy. wikipedia.org
The unit cell of a structure I hydrate contains two distinct types of cavities:
Small Dodecahedral (5¹²) Cavities: There are two of these smaller cages per unit cell. researchgate.netaip.org Each is a regular dodecahedron formed by 20 water molecules arranged in 12 pentagonal faces. liverpool.ac.uk
Large Tetrakaidecahedral (5¹²6²) Cavities: The unit cell contains six of these larger, slightly irregular cages. researchgate.netaip.org Each is formed from 12 pentagonal faces and 2 hexagonal faces. scirp.orgresearchgate.net
In a perfect sI crystal, each 5¹² cavity is surrounded by and shares its pentagonal faces with twelve different 5¹²6² cages. aip.org Methane molecules can occupy both the small and large cages. acs.org
Table 1: Characteristics of Structure I (sI) Methane Hydrate
| Feature | Description |
|---|---|
| Crystal System | Cubic |
| Unit Cell Water Molecules | 46 |
| Small Cages | 2 x Dodecahedron (5¹²) |
| Large Cages | 6 x Tetrakaidecahedron (5¹²6²) |
While methane typically forms sI hydrates, under certain conditions, such as in the presence of larger hydrocarbon molecules like propane (B168953) or isobutane, or at pressures around 250 MPa, it can form a structure II (sII) hydrate. scirp.orgresearchgate.netresearchgate.net The sII structure is also cubic and is formed from 136 water molecules per unit cell. scirp.orgaip.org This structure is typically formed by guest molecules smaller than 4.2 Å (like nitrogen) or larger than 6 Å (like propane). scirp.org In mixtures of methane and ethane (B1197151), the hydrate structure can transition from sI to sII depending on the composition of the gas mixture. researchgate.net
The sII unit cell is comprised of two different types of cavities:
Small Cages: There are sixteen small dodecahedral (5¹²) cages per unit cell. scirp.orgaip.org
Large Cages: There are eight large hexadecahedral (5¹²6⁴) cages, which are formed from 12 pentagonal faces and 4 hexagonal faces. scirp.orgaip.org
Table 2: Characteristics of Structure II (sII) Methane Hydrate
| Feature | Description |
|---|---|
| Crystal System | Cubic |
| Unit Cell Water Molecules | 136 |
| Small Cages | 16 x Dodecahedron (5¹²) |
| Large Cages | 8 x Hexadecahedron (5¹²6⁴) |
Structure H (sH) is a more complex, hexagonal structure that was discovered more recently. scirp.org It requires 34 water molecules to form its unit cell. scirp.org The formation of sH hydrates requires the presence of both small guest molecules (like methane) to occupy the smaller cages and larger guest molecules (like naphtha or gasoline) to stabilize the largest cage. scirp.orgwebmineral.com At a pressure of 0.8 GPa, sI methane hydrate can transform into the sH structure (referred to as MH-II in some studies). aip.org
The sH unit cell contains three different types of cages:
Three small pentagonal dodecahedral (5¹²) cages. acs.org
Two small, irregular dodecahedral (4³5⁶6³) cages. acs.org
One large icosahedral (5¹²6⁸) cage. acs.org
Table 3: Characteristics of Structure H (sH) Methane Hydrate
| Feature | Description |
|---|---|
| Crystal System | Hexagonal |
| Unit Cell Water Molecules | 34 |
| Cage Types | 3 x 5¹², 2 x 4³5⁶6³, 1 x 5¹²6⁸ |
At pressures exceeding those typically found in terrestrial environments, methane hydrate undergoes further phase transitions.
Methane Hydrate III (MH-III): At approximately 1.8 GPa, the sH structure transforms into a filled-ice Ih structure known as MH-III. aip.org In this phase, the methane molecules are located within channels in a water framework that is similar to hexagonal ice (ice Ih). pnas.org The water network of MH-III also contains 4- and 8-membered rings, which are not present in ice Ih. pnas.org
Methane Hydrate IV (MH-IV): A further transition to a new high-pressure phase, MH-IV, occurs at around 40 GPa. pnas.orgaip.org The water network in MH-IV is isomorphic with ice Ih. pnas.org This phase has been shown to be stable up to at least 150 GPa. pnas.org The transition from MH-III to MH-IV is complex and involves the reorganization of the hydrogen-bonded water network. pnas.org
Table 4: High-Pressure Phases of Methane Hydrate
| Phase | Formation Pressure | Structural Characteristics |
|---|---|---|
| MH-III | ~1.8 GPa | Filled-ice Ih structure with 4-, 6-, and 8-membered water rings |
Atypical and Metastable Methane Hydrate Architectures in Confined Media
When methane hydrates form in confined spaces, they can adopt unusual and metastable structures that differ from the bulk phases. The environment influences the crystallization process, leading to unique cage arrangements and polycrystalline forms.
While standard methane hydrate structures are built from common polyhedral cages like the pentagonal dodecahedron (5¹²), more complex and atypical cages can form. For instance, structure H (sH) hydrate, which can be formed by pure methane under specific pressure conditions, contains 5¹², 4³5⁶6³, and 5¹²6⁸ cages. pnas.orgpnas.org The large 5¹²6⁸ cage is notable as the largest cage identified experimentally in clathrate hydrates. pnas.org The formation of different structures, such as structure II (sII) from methane-ethane mixtures, introduces other cage types like the 5¹²6² tetrakaidecahedron. pnas.orgacs.org The specific cage 5¹²6³ is a known topology, though less common in pure methane hydrates compared to the cages found in sI, sII, and sH structures.
Table 2: Examples of Cage Topologies in Methane and Related Hydrates
| Cage Notation | Description | Associated Hydrate Structure(s) |
| 5¹² | Pentagonal Dodecahedron | sI, sII, sH pnas.org |
| 5¹²6² | Tetrakaidecahedron | sI, sII pnas.orgacs.org |
| 4³5⁶6³ | Irregular Dodecahedron | sH pnas.orgpnas.org |
| 5¹²6⁸ | Hexakaidecahedron | sH pnas.orgpnas.org |
In many formation scenarios, methane hydrate does not form as a perfect single crystal but rather as a polycrystalline aggregate composed of many fine grains. acs.org In such systems, and during phase transitions, it is common for multiple phases to coexist. For example, during the compression of methane hydrate, water can be released and transform into high-pressure ice phases like ice VI or ice VII, which then coexist with the hydrate structure. aip.org Similarly, under certain conditions, methane hydrate can coexist with aqueous ammonia (B1221849) or solid ammonia hemihydrate. researchgate.net This coexistence of phases is a critical aspect of hydrate behavior in natural geological settings and during industrial processes.
Guest-Host Interactions and Cage Occupancy in Methane Clathrates
The stability and properties of methane clathrates are governed by the interactions between the encapsulated methane "guest" molecules and the surrounding water "host" cages. These interactions are primarily of the van der Waals type, as the guest molecules are not chemically bonded to the water lattice. wikipedia.org
Steric Confinement and Orientational Dynamics of Encaged Methane
The water cages impose significant steric (spatial) confinement on the guest methane molecules. pnas.orgwikipedia.org This confinement directly influences the rotational and vibrational behavior, or dynamics, of the encaged methane. At lower pressures, the encaged methane has a degree of rotational freedom. However, as pressure increases, the cages shrink, increasing the confinement.
This increased confinement leads to changes in the orientational dynamics of the methane molecules. aip.org High-pressure studies using Raman spectroscopy show that the vibrational modes of the guest methane molecules split at specific pressures. aip.orgaip.org For example, a split in the C-H vibration modes is observed at pressures above 12.7 GPa. aip.org This phenomenon is interpreted as a direct consequence of the orientational ordering of the guest molecules, which are forced into specific alignments by the confining pressure of the host framework. aip.orgaip.org This ordering of the guest molecules can, in turn, induce structural changes in the host lattice itself, highlighting the coupled nature of guest-host interactions in driving phase transitions. aip.org
Influence of Co-guest Molecules (e.g., H₂S, C₂H₆, CO₂) on Hydrate Structure and Stability
The structure and thermodynamic stability of methane clathrate hydrates can be significantly altered by the presence of other gas molecules, known as co-guests. These molecules, such as hydrogen sulfide (B99878) (H₂S), ethane (C₂H₆), and carbon dioxide (CO₂), can be incorporated into the hydrate lattice alongside methane, leading to the formation of mixed gas hydrates. The interactions between the host water lattice and the various guest molecules dictate the resulting hydrate structure, its stability conditions, and its physical properties. cambridge.orgcore.ac.uk
The inclusion of co-guest molecules is a critical factor in understanding natural gas hydrates, as they rarely consist of pure methane. copernicus.org The size, shape, and concentration of these co-guest molecules influence which crystalline structure (e.g., structure I, structure II) is formed and the pressure-temperature conditions at which the hydrate remains stable. frontiersin.orgcgsjournals.com
Structural Transitions and Lattice Parameters
The presence of co-guests can induce structural transitions in methane hydrates. Pure methane typically forms a structure I (sI) clathrate hydrate. copernicus.orgwikipedia.org However, the introduction of other molecules can favor the formation of a different structure.
Carbon Dioxide (CO₂): When CO₂ is a co-guest with methane, the resulting mixed hydrate typically maintains the sI structure. frontiersin.orgvliz.be Studies on natural gas hydrates containing methane and small amounts of CO₂ have shown that the lattice constant is approximately equal to that of pure methane hydrate. vliz.be High-resolution neutron diffraction studies on mixed CO₂/CH₄ gas hydrates revealed that CO₂-rich hydrates exhibit smaller lattice parameters. geoscienceworld.org This reduction in the unit-cell volume is attributed to the stronger interaction between the CO₂ molecule and the surrounding water molecules of the cages. geoscienceworld.org
Hydrogen Sulfide (H₂S): The inclusion of a few percent of H₂S can favor the formation of a Type II structure. copernicus.org In CH₄+H₂S binary gas systems, as the proportion of H₂S increases, the phase equilibrium pressure at the same temperature decreases, indicating a change in stability conditions. frontiersin.org
The following table summarizes the structural effects of common co-guest molecules on methane hydrates.
| Co-guest Molecule | Typical Structure of Pure Hydrate | Effect on Methane Hydrate Structure | Reference |
| Ethane (C₂H₆) | Structure I (sI) | Can induce a transition from sI to Structure II (sII) at certain compositions. | core.ac.ukresearchgate.net |
| Carbon Dioxide (CO₂) | Structure I (sI) | Generally forms a mixed sI hydrate. CO₂-rich hydrates have smaller lattice parameters. | frontiersin.orgvliz.begeoscienceworld.org |
| Hydrogen Sulfide (H₂S) | Structure I (sI) | Can favor a transition to Structure II (sII), even at low concentrations. | copernicus.org |
Thermodynamic Stability
The presence of co-guests significantly impacts the thermodynamic stability of the hydrate, which is the range of pressure and temperature conditions under which the hydrate can exist.
Hydrogen Sulfide (H₂S): H₂S is a potent hydrate promoter. Its presence in a gas mixture with methane and/or carbon dioxide shifts the hydrate-liquid-vapor-equilibrium (HLVE) curve. acs.org An increase in H₂S composition in the gas mixture promotes gas hydrate formation, meaning the mixed hydrate is stable at higher temperatures for a given pressure. acs.orgacs.org This effectively decreases the stability of the pure CH₄ or CO₂ hydrates by making the mixed hydrate more favorable to form. acs.org
Ethane (C₂H₆): The addition of ethane to methane also generally increases the stability of the hydrate. Compared to pure methane hydrate, the phase equilibrium pressure required for hydrate formation at the same temperature decreases with an increasing ratio of C₂H₆ in the binary gas mixture. frontiersin.org
Carbon Dioxide (CO₂): The effect of CO₂ on the stability of mixed hydrates is more complex. Below the critical point, as the mole fraction of CO₂ in the gas phase increases, the formation pressure of the mixed hydrate decreases, making hydrate formation easier. mdpi.com Within a certain concentration range, an increase in CO₂ mole fraction leads to an increase in the dissociation enthalpy of the mixed hydrate, resulting in stronger thermodynamic stability. mdpi.com However, pure CO₂ hydrates are slightly less stable than hydrates formed from gas mixtures with a high CO₂ content. mdpi.com In the context of CH₄-CO₂ replacement in natural hydrates, CO₂ has better thermodynamic stability in the hydrate crystals, which drives the exchange process. mdpi.comuib.no
The table below presents research findings on the stability of mixed gas hydrates.
| Co-guest System | Key Research Findings on Stability | Reference |
| CH₄ + H₂S | Increasing H₂S content promotes hydrate formation, shifting the equilibrium to higher temperatures at a given pressure. | frontiersin.orgacs.org |
| CH₄ + C₂H₆ | The presence of C₂H₆ decreases the equilibrium pressure needed for hydrate formation compared to pure CH₄, indicating increased stability. | frontiersin.org |
| CH₄ + CO₂ | Increasing CO₂ mole fraction (up to a point) enhances thermodynamic stability and lowers the formation pressure. CO₂ is thermodynamically favored in the hydrate phase over CH₄. | mdpi.commdpi.comnih.gov |
Cage Occupancy and Guest-Host Interactions
In mixed gas hydrates, the different guest molecules compete for occupancy within the various cages of the water lattice. cambridge.org The size of the guest molecule relative to the size of the hydrate cage is a primary factor determining this distribution. cambridge.org
In sI hydrates, which have two small (5¹²) and six large (5¹²6²) cages per unit cell, smaller molecules like methane can occupy both cage types. wikipedia.orgwikipedia.org
Computational studies indicate that CH₄ has weaker interactions with the host water lattice, leading to a more ordered structure, whereas CO₂ interacts more strongly with the host and other guests, which can lead to disorder. researchgate.net In mixed hydrates, the presence of methane can alter the orientation of CO₂ molecules within the cages, highlighting the importance of guest-guest and guest-host interactions. researchgate.net
In CH₄ + C₂H₆ mixtures that form sII hydrates, the distribution of guest molecules within the small (5¹²) and large (5¹²6⁴) cages is a function of the gas phase composition and pressure-temperature conditions.
The guest-host interactions are primarily weak van der Waals forces. cambridge.org However, the specific nature of these interactions, influenced by the type of guest molecule, is key to determining the final structure and stability of the mixed gas hydrate. cambridge.org
Thermodynamic and Kinetic Principles Governing Methane Hydrate Systems
Phase Equilibria and Stability Zones of Methane (B114726) Hydrates
The thermodynamically stable phase of methane hydrate (B1144303) is typically the structure type I (sI) crystal, which is composed of two types of cages: small dodecahedral (5¹²) cages and larger tetrakaidecahedral (5¹²6²) cages. pnas.orgacs.org The stability zone is extensive in deep oceanic environments and permafrost regions. For example, at a water depth of 500 meters, the stability temperature approaches typical in-situ conditions. copernicus.org The thickness of the stability zone in sediments increases with greater water depth, assuming a constant geothermal gradient. copernicus.orgresearchgate.net
Table 1: Representative Pressure-Temperature Stability Conditions for Pure Methane Hydrate This table shows the equilibrium temperature at which pure methane hydrate is stable for a given pressure. Below these temperatures (at the given pressure), the hydrate is stable.
| Pressure (MPa) | Pressure (psi) | Temperature (°C) | Temperature (K) |
| 2.99 | 433.7 | 0.9 | 274.05 |
| 4.01 | 581.6 | 4.1 | 277.25 |
| 5.20 | 754.2 | 6.5 | 279.65 |
| 8.08 | 1171.9 | 10.3 | 283.45 |
| 10.00 | 1450.4 | 12.2 | 285.35 |
| 31.50 | 4568.7 | 22.0 | 295.15 |
This data is synthesized from multiple experimental studies to show the general trend. Specific values can vary slightly based on the experimental setup and measurement technique. acs.orgmdpi.commdpi.com
The presence of salts and other impurities in the pore water of sediments significantly affects the methane hydrate stability zone. researchgate.net Salinity acts as a thermodynamic inhibitor, shifting the hydrate phase equilibrium curve to higher pressures and lower temperatures. jst.go.jpmdpi.comacs.org This means that at a given pressure, a lower temperature is required for hydrate to be stable in saline water compared to pure water. jst.go.jp The presence of salt ions, such as Sodium Chloride (NaCl), reduces the activity of water, which hinders the formation and stabilization of the hydrate lattice. acs.orgut.ac.ir Consequently, the depth of the gas hydrate stability zone is reduced in areas with saline pore water. jst.go.jp
The strength of the inhibitory effect increases with salt concentration. mdpi.commdpi.com For example, in a montmorillonite (B579905) system with a 0.5 mol/L NaCl solution (similar to seawater), the phase equilibrium temperature at 10 MPa is approximately 1.5°C lower than in the same system with pure water. mdpi.com
Table 2: Effect of NaCl Salinity on Methane Hydrate Equilibrium Temperature at 10 MPa
| NaCl Concentration (wt. %) | NaCl Concentration (mol/L approx.) | Equilibrium Temperature (°C) |
| 0 (Pure Water) | 0 | ~12.2 |
| 1.5 | ~0.26 | ~11.5 |
| 3.0 | ~0.52 | ~10.7 |
| 3.5 | ~0.60 | ~10.4 |
Data compiled and interpolated from findings presented in studies on the effects of salinity on methane hydrate phase equilibria. mdpi.commdpi.comut.ac.ir
Under certain conditions, methane hydrate can exist temporarily outside of its thermodynamic stability zone, a phenomenon known as metastability. msu.ru A specific and significant manifestation of this is the "self-preservation" effect, which occurs when methane hydrate is depressurized at temperatures below the freezing point of water (0°C). mdpi.comacs.org
This anomalous preservation is attributed to the formation of a thin, gas-impermeable film of ice on the surface of the dissociating hydrate particles. mdpi.comacs.org This ice coating acts as a barrier, kinetically hindering further decomposition of the hydrate within, allowing it to remain in a solid, metastable state for extended periods, even at atmospheric pressure. acs.orgmdpi.com The effectiveness of self-preservation is influenced by several factors, including temperature, salinity, ice content, and pressure. mdpi.commdpi.com
Research has shown that this effect is most pronounced at temperatures between approximately -20°C and -2°C. mdpi.com For instance, experiments on frozen sandy sediments demonstrated that methane hydrate could survive for long durations at temperatures of -5 to -7°C and pressures below equilibrium. mdpi.com The self-preservation mechanism works well in conditions of low salinity (<0.1%), high initial ice content, and at temperatures below -4°C. mdpi.commdpi.com This phenomenon has significant implications for the potential transport of natural gas in a solid hydrate form and for understanding the behavior of relict hydrates in thawing permafrost. acs.orgmdpi.com
Methane Hydrate Formation Mechanisms
The formation of methane hydrate from water and gas is a crystallization process that involves two main stages: nucleation and growth. mdpi.com The process begins when water becomes supersaturated with methane under appropriate pressure and temperature conditions, leading to the formation of initial hydrate clusters. nih.govacs.org
Nucleation is the initial step where dissolved methane and water molecules organize into small, ordered clusters that serve as templates for further hydrate growth. mdpi.com This process is stochastic and requires overcoming a free energy barrier. researchgate.netresearchgate.net In the initial induction stage, an increase in methane concentration near the gas-water interface reduces the mobility of molecules and leads to the formation of a "blob" where methane molecules are separated by water. researchgate.netresearchgate.net
Within this high-concentration region, water cages begin to form around methane molecules. These cages then attract more methane, leading to the spontaneous formation of a critical hydrate nucleus—a cluster of cages that is large enough to be thermodynamically stable and grow. researchgate.net Recent molecular dynamics simulations have identified ternary water-ring aggregations (TWRAs) as fundamental building blocks in this nucleation pathway. nih.govpnas.org The structure of the initial critical nucleus is stochastic, which leads to multiple potential formation pathways. researchgate.net
Molecular simulations and theoretical studies have revealed that methane hydrate nucleation does not follow a single, universal path. Instead, there are competing nucleation mechanisms that can lead to either an amorphous (disordered) solid or a thermodynamically stable crystalline (sI) structure. pnas.orgcas.cn
The selection between these pathways is highly dependent on the degree of supercooling and supersaturation. pnas.orgpnas.org
Amorphous Pathway: At low temperatures (e.g., below 275-280 K) and high driving forces, the nucleation process is more likely to result in the formation of a metastable amorphous hydrate. pnas.orgnih.govpnas.org This amorphous solid is characterized by a disordered arrangement of various water cage types. pnas.orguva.nl The formation of a metastable intermediate before the stable phase is consistent with Ostwald's step rule. pnas.orguva.nl
Crystalline Pathway: At higher temperatures (e.g., above 280-285 K), closer to the equilibrium line, the preferred mechanism shifts towards the direct formation of the stable sI crystalline phase. pnas.orgpnas.org In this pathway, the critical nucleus is primarily composed of the standard 5¹² and 5¹²6² cages that define the sI structure. pnas.org
At intermediate temperatures (around 280 K), both amorphous and crystalline nucleation pathways can compete. pnas.orgpnas.org This indicates that polymorph selection is governed by the kinetic accessibility of forming the correct cage types during the pre-critical nucleus stage. pnas.org This dual-pathway mechanism provides a more complex and accurate picture of how methane hydrates begin to form in nature and industrial settings. cas.cnpnas.org
Nucleation Pathways and Critical Cluster Formation
Role of Dissolved Gas Concentration and Supersaturation
The formation of methane hydrate is fundamentally dependent on the concentration of dissolved methane in the aqueous phase and the degree of supersaturation. Supersaturation, the state where the concentration of dissolved methane exceeds its equilibrium solubility at a given temperature and pressure, serves as a primary driving force for hydrate nucleation and growth. mdpi.comio-bas.bg The greater the supersaturation, the higher the driving force for the phase transition from dissolved gas and water to solid hydrate. mdpi.com
Molecular dynamics simulations have shown that hydrate formation occurs within a specific range of gas concentrations that are higher than the saturation state. ntnu.no The maximum possible supersaturation is the difference between the liquid solubility of methane and the hydrate stability limit concentration. mdpi.com This difference in chemical potential between water in the hydrate phase and in the liquid phase is a key thermodynamic parameter. mdpi.com As hydrate crystals grow, they consume dissolved methane, causing the bulk aqueous phase to relieve its supersaturation and the methane concentration to approach the equilibrium solubility value. io-bas.bg
Interestingly, research has revealed a non-linear relationship between gas concentration and the induction time for hydrate formation. A U-shaped trend has been observed, indicating that there is an optimal gas concentration for the fastest hydrate formation. ntnu.no This suggests that while supersaturation is necessary, excessively high concentrations may not necessarily lead to faster nucleation. ntnu.no The study of solutions that are already supersaturated with methane provides insights into the kinetics of hydrate growth under moderate temperature and pressure conditions. bohrium.com
Crystal Growth Dynamics and Interfacial Phenomena
The growth of methane hydrate crystals is a complex process that predominantly initiates at the interface between the gas and liquid phases. researchgate.nettandfonline.com Molecular dynamics simulations have revealed that new hydrate cages are more likely to form and stabilize when they share faces with an existing hydrate seed, particularly at the water/methane interface. tandfonline.com The growth rate in the direction that covers the interface has been calculated to be significantly higher than the growth rate towards the interior of the water phase. tandfonline.com
Visual observations have detailed the process of crystal nucleation, migration, and growth. researchgate.net It often begins with the formation of a thin hydrate film at the gas-liquid or liquid-liquid interface, which can then grow downwards into the liquid phase. researchgate.net The morphology of the growing crystals, which can range from hair-like to faceted polyhedral shapes, is influenced by the degree of subcooling. researchgate.net
Influence of Subcooling and Overpressure on Formation Kinetics
Subcooling, defined as the difference between the hydrate equilibrium temperature and the actual system temperature at a given pressure, is a primary driving force for methane hydrate formation. ijeais.org Increased subcooling generally leads to a higher driving force, resulting in increased gas hydrate growth rates. unit.nodavidpublisher.com However, the relationship is not always linear. Some studies have reported that while induction time initially decreases with increasing subcooling, it may increase at very high degrees of subcooling. davidpublisher.com The rate of cooling also plays a role, with faster cooling rates tending to reduce induction time, although the effect may plateau above a certain rate. davidpublisher.com
The exothermic nature of hydrate formation means that the heat released can increase the local temperature, thereby reducing the "actual" subcooling compared to the "apparent" subcooling (based on the initial system temperature). nsf.gov This feedback mechanism can significantly alter the kinetics of hydrate formation. nsf.gov
Overpressure, which is pore pressure exceeding the hydrostatic pressure, also influences hydrate formation, primarily by affecting the physical properties of the sediment. rice.edu In environments with high sedimentation rates and low permeability, overpressure can develop, which reduces the effective stress on sediments and preserves high porosity. rice.edu This leads to a faster burial of organic carbon, potentially reducing the amount of methane generated within the gas hydrate stability zone (GHSZ). rice.edu Consequently, overpressure can result in lower gas hydrate saturations. rice.edu While overpressure can extend the depth of the GHSZ, this effect is generally considered to be relatively small. rice.edu
Role of Additives (e.g., CMC, Nanoparticles) and Porous Media in Formation Processes
The kinetics of methane hydrate formation can be significantly influenced by the presence of additives and the nature of the medium in which it forms.
Additives: A variety of substances are used to either promote or inhibit hydrate formation.
Kinetic Promoters: Surfactants like Sodium Dodecyl Sulfate (SDS) can enhance the hydrate formation rate by reducing the gas-water interfacial tension, which decreases diffusion resistance and increases the contact area for nucleation. scirp.org Some studies have shown that certain concentrations of SDS can significantly increase the hydrate growth rate. bohrium.com Other promoters, such as 1,3-Dioxolane and Sodium Lignosulfonate, have been studied for their synergistic effects in accelerating hydrate formation. acs.org
Thermodynamic Promoters: These additives, like Tetrahydrofuran (THF), alter the phase stability of hydrates, allowing them to form under milder temperature and pressure conditions. ua.esresearchgate.net
Inhibitors: Conversely, some additives are used to prevent hydrate formation, a crucial aspect in oil and gas pipelines. Low-dosage hydrate inhibitors (LDHIs) include kinetic hydrate inhibitors (KHIs) like poly(vinyl caprolactam) (PVCap) that delay nucleation and slow growth, and anti-agglomerates (AAs) that prevent small hydrate particles from forming plugs. acs.org The effectiveness of an additive can depend on its hydrophilic or hydrophobic nature, with hydrophobic moieties generally promoting and hydrophilic moieties inhibiting formation. researchgate.net
Porous Media: The presence of porous media, such as sediments, significantly impacts hydrate formation.
Interfacial Area and Nucleation: Porous media provide a vast specific surface area, which increases the gas-water interface and offers more potential nucleation sites. researchgate.netnih.gov The surfaces of materials like silica (B1680970) sand can foster faster nucleation kinetics. researchgate.net
Capillary Effects: The pore size within the media plays a crucial role. Capillary effects in small pores can inhibit water activity, making hydrate formation conditions more demanding (higher pressure or lower temperature). nih.gov
Heat Transfer: Porous media with high thermal conductivity, like metal foams, can rapidly dissipate the heat of hydration, which can moderate the phase equilibrium and promote formation. nih.govacs.org
Methane Hydrate Decomposition Dynamics
The decomposition or dissociation of methane hydrate into gas and water is an endothermic process governed by its own set of kinetic and transport phenomena. Understanding these dynamics is critical for the potential extraction of methane from hydrate reservoirs.
Intrinsic Decomposition Kinetics and Rate-Limiting Factors
The intrinsic kinetics of methane hydrate decomposition refer to the rate of dissociation at the molecular level, independent of external heat and mass transfer limitations. Early models proposed that the decomposition rate is proportional to the hydrate particle surface area and the difference in methane fugacity between the equilibrium pressure and the actual system pressure. geomar.de This relationship often shows an Arrhenius temperature dependence, with reported activation energies for methane hydrate decomposition in the range of 68.2 to 81 kJ/mol. researchgate.netresearchgate.net
In practical scenarios, the decomposition process is often a complex interplay between intrinsic kinetics and transport phenomena. rsc.org For thin hydrate layers and small temperature driving forces, intrinsic kinetics may dominate. acs.org However, as the thickness of the hydrate layer increases, the process can become limited by heat transfer. acs.org Integrated models that consider intrinsic kinetics, heat transfer, and mass transfer have been developed to provide a more authentic simulation of the dissociation process. rsc.org
Heat and Mass Transfer Effects during Dissociation
Heat and mass transfer are critical factors that often control the rate of methane hydrate decomposition in bulk systems and geological deposits. the-innovation.orgucl.ac.uk
Heat Transfer: Since hydrate dissociation is an endothermic process, a continuous supply of heat is required to sustain it. The rate of heat transfer to the dissociating hydrate interface is frequently the primary rate-limiting factor. mdpi.com In hydrate-bearing sediments, the low thermal conductivity of the surrounding medium can significantly impede heat flow, slowing down the decomposition rate. researchgate.net The process is often described as a moving-boundary ablation, where a dissociation front moves through the hydrate reservoir. mdpi.comresearchgate.net The temperature of the system decreases during dissociation, which can shift the thermodynamic equilibrium and further slow the process if heat is not adequately supplied. ucl.ac.ukmdpi.com
Mass Transfer: The removal of the dissociation products (methane gas and water) from the hydrate surface is also crucial. The accumulation of gas and water at the interface can hinder further decomposition. the-innovation.org In water-saturated sediments, mass transfer limitations for the dissolved methane in the surrounding water can significantly influence the dissociation rate. the-innovation.org The movement of gas bubbles and the flow of water can either enhance or impede heat and mass transfer, leading to different dissociation patterns, such as uniform, non-uniform, or the formation of "wormholes". the-innovation.org The multiphase flow of gas and water within the porous sediment structure is a complex process that is coupled with the heat transfer and the dissociation reaction itself. ucl.ac.uk
Mechanisms of Methane Release and Nano-bubble Formation
The dissociation of methane hydrate is a complex process that involves the breakdown of the crystalline water cage structure and the subsequent release of encapsulated methane molecules. This process is generally understood to occur in two main stages. The first stage involves the destabilization and rupture of the water cages, primarily due to changes in temperature and pressure that move the system out of the hydrate stability zone. acs.org This initial breakdown of the lattice structure increases the diffusive behavior of the host water molecules. acs.org The second stage is the escape of the guest methane molecules from these broken cages. acs.org
Once released from the hydrate lattice into the surrounding aqueous phase, methane molecules can lead to a state of supersaturation in the liquid water. aip.org If the rate of methane release from the decomposing hydrate exceeds the rate at which methane can diffuse away into the bulk liquid or a separate gas phase, the localized concentration of methane increases significantly. aip.org This supersaturation is the primary driver for the formation of methane-rich nano-bubbles. aip.org
Molecular dynamics simulations have shown that as the hydrate dissociates, methane molecules initially disperse in the liquid phase. Upon reaching a critical concentration, they begin to agglomerate, nucleating into small, spherical nano-bubbles near the hydrate-water interface. aip.orgnih.gov As decomposition continues, more methane molecules are released and diffuse into these nano-bubbles, causing them to grow in size. aip.org Research has identified a critical methane concentration of approximately 0.04 mole fraction and a size limit of about 40 to 50 methane molecules for a nano-bubble to form. nih.govaip.org
Interactive Data Table: Methane Nano-bubble Formation Parameters Below is a table summarizing key findings from research on methane nano-bubble formation during hydrate decomposition.
| Parameter | Finding | Source |
|---|---|---|
| Critical Methane Concentration for Nano-bubble Formation | ~0.04 mole fraction | nih.govaip.org |
| Critical Size for Nano-bubble Formation | ~40 to 50 CH₄ molecules | nih.govaip.org |
| Average Stabilized Nano-bubble Diameter | ~600 nm | scispace.com |
| Stabilized Nano-bubble Concentration | Order of 10⁹ mL⁻¹ | scispace.com |
Impact of External Stimuli on Decomposition Rate
The rate of methane hydrate decomposition can be significantly influenced by the application of various external stimuli. These methods are central to strategies for natural gas extraction from hydrate reservoirs and involve altering the thermodynamic conditions to favor dissociation.
Thermal Stimulation
Increasing the temperature of the hydrate reservoir is a direct method to induce decomposition. Since hydrate dissociation is an endothermic process, the rate is dependent on the efficiency of heat transfer to the hydrate. scispace.com Studies on methane hydrate in silica sand have shown that thermal stimulation leads to a two-stage recovery of methane. scispace.comubc.ca The decomposition rate is found to be dependent on the thermal properties and porosity of the reservoir. scispace.com For instance, experiments conducted at 1.0°C and 4.0°C showed significantly higher conversion of water to hydrate compared to experiments at 7.0°C, indicating a complex relationship between temperature and formation/decomposition kinetics. scispace.comubc.ca As temperature increases, the stability of the hydrate cage decreases, causing water molecules to vibrate more intensely, which ultimately leads to the breaking of hydrogen bonds and the destruction of the hydrate structure. acs.org
Depressurization
The depressurization method involves reducing the pressure of the reservoir to a point below the hydrate equilibrium pressure at the prevailing temperature. frontiersin.org This pressure difference creates the driving force for dissociation. The Kim-Bishnoi model, a foundational kinetic model, characterizes the intrinsic rate of dissociation as being proportional to the hydrate surface area and the difference in methane fugacity between the equilibrium and decomposition pressures. ucl.ac.ukaip.org The decomposition process typically starts on the surface and outer layers of the hydrate-bearing sediments and moves inward. scientific.net The rate is controlled by a combination of heat transfer, mass transfer, and the interfacial reaction area. frontiersin.orgucl.ac.uk Factors such as the permeability of the porous medium and the morphology of the hydrates play a crucial role, as they affect both fluid flow and the available surface area for decomposition. frontiersin.org
Chemical Injection
Injecting chemical agents, often referred to as inhibitors, is another effective method to promote hydrate decomposition. These chemicals work by shifting the hydrate phase equilibrium curve to lower temperatures and higher pressures, thereby making the existing reservoir conditions unstable for hydrates. mdpi.comresearchgate.net
Thermodynamic Inhibitors: Alcohols (such as methanol (B129727), ethanol, and ethylene (B1197577) glycol) and salts (like sodium chloride and calcium chloride) are common thermodynamic inhibitors. acs.orgmdpi.com They disrupt the hydrogen-bonding network of water molecules, which is essential for the stability of the hydrate cages. acs.org Studies have shown that combining depressurization with the injection of these chemicals can be more effective at increasing the gas production rate than depressurization alone. mdpi.comresearchgate.net For example, experiments have shown that a 20 mol % concentration of methanol is highly effective in decomposing methane hydrate. acs.org Similarly, using 30% ethylene glycol or 15% calcium chloride with depressurization has been shown to significantly increase decomposition and mining efficiency compared to pure depressurization. researchgate.net
Kinetic Inhibitors and Anti-agglomerants: While primarily used to prevent formation, some chemicals can influence decomposition. For instance, Polyvinylpyrrolidone (PVP) is a kinetic inhibitor that, when combined with salts like NaCl, can either promote or inhibit decomposition depending on the relative concentrations. acs.org
Electromagnetic Fields
The application of electromagnetic (EM) fields, including microwave and radio frequencies, presents a novel method for stimulating hydrate decomposition.
Static Electric Fields: Molecular dynamics simulations have shown that strong static electric fields (>1.5 V/nm) can induce the realignment of polar water molecules within the hydrate structure. researchgate.netaip.org This reorientation distorts and ultimately leads to the collapse of the hydrate cages, resulting in decomposition. researchgate.net The efficiency of decomposition is related to the field strength; however, weaker fields (<1.0 V/nm) have been observed to potentially promote hydrate growth. researchgate.net More advanced methods using terahertz bidirectional pulse electric fields have also been proposed, which may achieve very rapid decomposition by resonating with the vibrational modes of water molecules. repec.org
Interactive Data Table: Effect of Chemical Inhibitors on Methane Hydrate Decomposition This table summarizes the observed effects of various chemical inhibitors on the decomposition of methane hydrate.
| Chemical Agent | Concentration | Observed Effect on Decomposition | Source |
|---|---|---|---|
| Ethylene Glycol | 30% | Increased decomposition efficiency by 52.0% (with depressurization) | researchgate.net |
| Calcium Chloride | 15% | Increased decomposition efficiency by 46.3% (with depressurization) | researchgate.net |
| Methanol | 20 mol % | Reported to be highly efficient for decomposition | acs.org |
| Ethanol | Not specified | Promotes formation of methane bubbles, accelerating decomposition | acs.org |
| Sodium Chloride (NaCl) | 7% | Initiated hydrate decomposition | acs.org |
| NaCl + PVP | 5% NaCl + 20% PVP | Initiated hydrate decomposition | acs.org |
Advanced Research Methodologies and Computational Approaches
Experimental Techniques for Methane (B114726) Hydrate (B1144303) Investigation
Experimental studies on methane hydrate are fundamental to validating theoretical models and understanding its behavior in natural and industrial environments. These studies often involve recreating the high-pressure and low-temperature conditions under which methane hydrates are stable.
High-pressure/low-temperature reactor systems are essential for synthesizing and studying methane hydrates in a controlled laboratory setting. These systems are designed to mimic the conditions found in deep-sea sediments and permafrost regions. A typical setup includes a pressure vessel, a temperature control system (often a cooling bath or jacket), a gas injection system, and various sensors to monitor pressure, temperature, and fluid composition.
| Reactor System Component | Function | Typical Operating Parameters |
| Pressure Vessel | Contains the sample and maintains high pressure. | Up to 20 MPa or higher |
| Temperature Control | Regulates the temperature of the system. | -10°C to 25°C |
| Gas Injection System | Introduces methane gas into the reactor. | Controlled flow rates |
| Mixing System | Agitates the contents to promote hydrate formation. | Magnetic stirrer or rocking mechanism |
| Data Acquisition | Monitors and records experimental parameters. | Continuous P, T, and gas consumption data |
These reactors are used to study the kinetics of hydrate formation and dissociation, the thermodynamic stability of hydrates, and the effectiveness of inhibitors and promoters.
Spectroscopic techniques provide invaluable insights into the molecular structure and composition of methane hydrates.
Raman Spectroscopy: This non-destructive technique is widely used to identify the structure of methane hydrate and to quantify the occupancy of methane molecules within the hydrate cages. nih.govresearchgate.netresearchgate.net The C-H stretching vibrations of methane molecules show distinct peaks depending on whether they are in the large (5¹²6²) or small (5¹²) cages of the structure I (sI) hydrate. researchgate.netfrontiersin.org This allows for the determination of cage occupancy ratios. frontiersin.org In-situ Raman spectroscopy can monitor the formation and dissociation processes in real-time. researchgate.net
X-ray Diffraction (XRD): XRD is the primary method for determining the crystal structure of methane hydrates. kek.jpifremer.frvliz.be By analyzing the diffraction pattern of X-rays passing through a hydrate sample, researchers can identify the unit cell dimensions and the arrangement of water molecules forming the clathrate cages. ifremer.frvliz.be This has been crucial in identifying the common cubic structure I (sI) for methane hydrate, as well as other structures like structure II (sII) and structure H (sH) under different conditions. kek.jpresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the dynamics of guest molecules within the hydrate cages and the structure of the hydrate itself. acs.orguwa.edu.aukaist.ac.krresearchgate.net ¹³C NMR can distinguish between methane molecules in the large and small cages, providing information on cage occupancy. acs.orgkaist.ac.kr Time-resolved NMR has been used to study the dissociation mechanism of methane hydrate on a molecular scale, revealing that both large and small cages decompose at similar rates. acs.orgresearchgate.net
Table of Spectroscopic Techniques for Methane Hydrate Analysis
| Technique | Information Obtained | Key Findings |
|---|---|---|
| Raman Spectroscopy | Cage occupancy, hydrate structure identification, in-situ monitoring of formation/dissociation. nih.govresearchgate.netresearchgate.net | Differentiation of CH4 in large vs. small cages based on C-H stretching frequencies. researchgate.netfrontiersin.org |
| X-ray Diffraction (XRD) | Crystal structure determination, lattice parameters, identification of different hydrate structures (sI, sII, sH). kek.jpifremer.frvliz.be | Confirmed the common sI structure for methane hydrate and identified structural transitions under pressure. kek.jpresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Cage occupancy, guest molecule dynamics, dissociation mechanisms. acs.orguwa.edu.aukaist.ac.krresearchgate.net | Provided insights into the molecular-level dissociation process, showing non-preferential cage decomposition. acs.orgresearchgate.net |
Visualizing the microscopic distribution and morphology of methane hydrates within porous media like sediments is crucial for understanding their impact on the physical properties of the host material.
Micro-Computed Tomography (Micro-CT): X-ray micro-CT is a non-destructive imaging technique that allows for the three-dimensional visualization of the internal structure of hydrate-bearing sediments. osti.govenergy-proceedings.orgresearchgate.netanl.govarxiv.orgasme.orgresearchgate.netku.ac.ae It can be used to observe the pore-scale distribution of hydrates, water, gas, and sediment grains. osti.govresearchgate.netku.ac.ae Dynamic in-situ imaging with synchrotron-based micro-CT has enabled the real-time observation of hydrate formation and dissociation processes within sediment pores. anl.gov
Scanning Electron Microscopy (SEM): SEM provides high-resolution, two-dimensional images of the surface morphology of methane hydrates and their interaction with sediment grains. usgs.govjst.go.jpresearchgate.netgeologyscience.ruresearchgate.net Cryo-SEM, where the sample is kept at cryogenic temperatures, is often used to prevent the hydrate from dissociating under the high vacuum of the microscope. researchgate.netgeologyscience.ru SEM studies have revealed various hydrate morphologies, including grain-coating, pore-filling, and cementing habits. usgs.govgeologyscience.ru
To bridge the gap between laboratory studies and natural hydrate deposits, researchers analyze natural hydrate-bearing sediment cores and create simulated hydrate-bearing sediments in the lab. Large-scale simulation systems are used to replicate the triaxial stress conditions found in deep-sea environments and study the geomechanical properties of hydrate-bearing sediments. mdpi.com Simulators like TOUGH+HYDRATE are used to model the behavior of methane hydrate in sediments, including multiphase and multicomponent flow, as well as heat and mass transfer. uib.no These simulations are essential for predicting the outcomes of methane production from hydrate reservoirs. acs.orgmdpi.comdoe.gov
Theoretical and Computational Modeling of Methane Hydrate Systems
Theoretical and computational models are indispensable for interpreting experimental data and for exploring the behavior of methane hydrates at the molecular level, which is often inaccessible to direct experimental observation.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of interacting atoms or molecules. tandfonline.comntnu.noacs.orgaip.orgacs.orgresearchgate.netpitt.edu In the context of methane hydrates, MD simulations provide detailed insights into:
Formation and Dissociation Mechanisms: MD simulations have been used to investigate the nucleation, growth, and dissociation of methane hydrates at a molecular level. acs.orgacs.org These simulations can track the movement of individual water and methane molecules as the hydrate structure forms or breaks down. tandfonline.comntnu.no Studies have shown that dissociation often begins at the hydrate-water interface and proceeds inwards. acs.org
Thermodynamic and Transport Properties: MD simulations can be used to calculate various properties of methane hydrates, such as their thermal conductivity and the diffusion of methane molecules through the hydrate lattice. These simulations have helped to explain the low, glass-like thermal conductivity of gas hydrates.
Structural Stability: By simulating methane hydrates under different temperature and pressure conditions, researchers can investigate the stability of different hydrate structures and predict phase transitions.
The accuracy of MD simulations depends heavily on the force fields used to describe the interactions between atoms. Various water models (e.g., TIP4P, SPC/E) and methane models have been employed in these simulations. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and stability of methane clathrate hydrates at a quantum mechanical level. wikipedia.org This approach allows for a detailed analysis of the interactions between the guest methane molecule and the host water cages, providing insights into the fundamental forces governing the formation and stability of these compounds. mpg.de
DFT calculations have been employed to determine key energetic and structural properties of methane hydrates. iphy.ac.cn By solving the Kohn-Sham equations for the system, researchers can obtain the ground-state electron density, from which various properties can be derived. wikipedia.orgmpg.de Studies have focused on calculating interaction energies, free energies, and reactivity indices for different cage structures, such as the dodecahedron (5¹²) and tetrakaidecahedron (5¹²6²) cages found in structure I (sI) methane hydrate. acs.orgacs.org
Research findings indicate that the encapsulation of a methane molecule significantly enhances the stability of the water cage structures. iphy.ac.cn The analysis of electronic properties, such as the density of states, reveals that the presence of methane lowers the energy of the hydrate system. iphy.ac.cn This stabilization is attributed to the van der Waals forces between the methane molecule and the surrounding water molecules. iphy.ac.cn
Furthermore, DFT studies have explored the pressure and temperature dependence of methane hydrate stability. Calculations have shown that the formation of the 5¹²CH₄ cage is thermodynamically favored over the larger 5¹²6²CH₄ cage under certain conditions. acs.org For instance, the spontaneous formation of the 5¹²CH₄ cage has been predicted at 273 K and pressures greater than or equal to 77 bar. acs.org These theoretical predictions are crucial for understanding the conditions under which methane hydrates form and remain stable in natural environments.
Statistical Thermodynamic Models for Phase Equilibria (e.g., Kvamme-Tanaka Model)
Statistical thermodynamic models are essential for predicting the phase equilibria of methane hydrates, defining the pressure and temperature conditions under which they form and decompose. frontiersin.orgfrontiersin.org Among these, the model developed by Kvamme and Tanaka, which extends the van der Waals and Platteeuw theory, is notable for its robust theoretical foundation. frontiersin.orgfrontiersin.org This model considers the interactions between the guest (methane) molecules and the host (water) lattice, including the effect of guest molecule motion on the lattice vibrations. frontiersin.orgfrontiersin.org
The core of these models lies in calculating the chemical potential of water in the empty hydrate lattice and the chemical potential of the guest molecules within the cages. The phase equilibrium is determined when the chemical potential of water in the hydrate phase equals that in the coexisting aqueous or ice phase, and the fugacity of the guest gas is uniform throughout the system.
The Kvamme-Tanaka model has been successfully applied to predict the phase equilibrium of pure methane hydrate over a range of temperatures and pressures. frontiersin.orgfrontiersin.org For instance, in the temperature range of 273.17–289.05 K, the model has been used to calculate the decomposition or formation enthalpy and Gibbs free energy. frontiersin.org These calculations are vital for understanding the energy balance associated with hydrate formation and dissociation.
The following table presents partial data on the phase transition of methane hydrate, including calculated enthalpy and Gibbs free energy values at different temperatures.
| Temperature (K) | Pressure (MPa) | ΔHw (kJ/mol) | ΔHi (kJ/mol) | ΔH (kJ/mol) | G (kJ/mol) |
| 273.17 | 2.63 | 6.01 | 47.31 | 53.32 | -46.26 |
| 278.15 | 4.46 | 6.01 | 47.31 | 53.32 | -46.26 |
| 283.15 | 7.58 | 6.01 | 47.31 | 53.32 | -46.26 |
| 288.15 | 12.50 | 6.01 | 47.31 | 53.32 | -46.26 |
This table is based on data from a study utilizing the Kvamme-Tanaka statistical thermodynamic model. frontiersin.org ΔHw represents the contribution of water to the enthalpy change, ΔHi represents the contribution of guest molecules, ΔH is the total enthalpy change, and G is the Gibbs free energy.
These thermodynamic models are not only crucial for fundamental understanding but also have practical applications in areas such as flow assurance in oil and gas pipelines and the potential exploitation of natural gas hydrates as an energy resource. frontiersin.orgfrontiersin.org
Continuum and Reservoir Simulation Models for Large-Scale Behavior
To understand the behavior of methane hydrates on a macroscopic scale, such as in geological reservoirs, researchers utilize continuum and reservoir simulation models. tum.deresearchgate.net These complex models are designed to simulate the coupled thermal, hydrological, and mechanical processes that govern the formation, dissociation, and production of gas from hydrate-bearing sediments. doe.gov
Simulators like TOUGH+/HYDRATE are prominent tools in this field, capable of modeling the non-isothermal flow of multiple phases (gas, aqueous, ice, and hydrate) and components (methane, water, inhibitors). doe.gov These models solve a set of coupled partial differential equations for mass and energy balance. researchgate.netifpenergiesnouvelles.fr Key processes incorporated into these simulations include:
Fluid and Heat Flow: Darcy's law is often used to model fluid flow through the porous medium, while heat transfer can occur through conduction, convection, and latent heat of phase change.
Hydrate Dissociation/Formation Kinetics: The rate of hydrate dissociation or formation is a critical component, often modeled as an equilibrium or a kinetic process. researchgate.net For instance, the Kim-Bishnoi model is a commonly used kinetic model.
Geomechanical Effects: Changes in pore pressure and temperature due to hydrate dissociation can alter the stress state and mechanical properties of the sediment, potentially leading to subsidence or slope instability. Some advanced models incorporate geomechanical couplings. tum.de
Parameter Estimation and Uncertainty Quantification in Models
The predictive capability of methane hydrate models, from molecular to reservoir scales, is highly dependent on the accuracy of numerous input parameters. arxiv.orgsemanticscholar.org Many of these parameters, which can range from kinetic rate constants to sediment thermal conductivity, are empirical and not known with certainty. arxiv.orgsemanticscholar.org Therefore, parameter estimation and uncertainty quantification are critical steps in the modeling workflow.
Bayesian inference has emerged as a powerful framework for parameter estimation in complex geophysical models like those for methane hydrates. arxiv.org This approach combines prior knowledge of the parameters with experimental data to obtain a posterior probability distribution for the parameters, which inherently quantifies their uncertainty. However, for computationally expensive models, traditional Bayesian methods can be prohibitive. semanticscholar.org
To address this computational challenge, advanced techniques such as active subspaces have been employed. arxiv.orgresearchgate.net Active subspaces are a dimension reduction technique that identifies the most influential combinations of parameters, allowing for the construction of a computationally cheaper surrogate model. arxiv.org This surrogate model can then be used within a Bayesian framework, such as a Markov chain Monte Carlo algorithm, for efficient parameter estimation and uncertainty quantification. semanticscholar.org
Geological and Environmental Implications of Methane Hydrates
Natural Occurrences and Distribution of Methane (B114726) Hydrate (B1144303) Deposits
Methane hydrates are widespread in specific geological environments around the globe. usgs.gov They are primarily found in two distinct settings: marine sediments along continental margins and in and beneath permafrost in polar regions. doe.gov The formation and stability of methane hydrates are governed by the gas hydrate stability zone (GHSZ), a specific range of temperature and pressure conditions. wikipedia.org
Marine Sediment Methane Hydrate Reservoirs
The vast majority of global methane hydrates, estimated to be around 95-98%, are located in marine sediments on continental slopes and rises. wikipedia.orggeoexpro.com These deposits are typically found in a layer several hundred meters thick directly below the seafloor. usgs.gov The GHSZ in oceanic sediments generally begins at water depths of approximately 300 to 500 meters, where the combination of low temperatures and high pressure allows for hydrate formation. wikipedia.orgwikipedia.org The thickness of this stability zone can extend up to several hundred meters below the seabed. energy.govlyellcollection.org
The presence of methane hydrates in marine sediments is often inferred by the presence of a bottom-simulating reflector (BSR) on seismic profiles. wikipedia.orgcgu.org.tw A BSR is a seismic reflection that roughly parallels the seafloor and marks the base of the hydrate stability zone, where solid hydrate transitions to free gas. wikipedia.org The depth of the BSR can be used to estimate the geothermal gradient. wikipedia.org
Methane in these reservoirs can be of two primary origins: biogenic and thermogenic. energy.gov Biogenic methane is produced by the microbial breakdown of organic matter in the upper layers of sediment. energy.gov Thermogenic methane migrates upward from deeper, high-temperature reservoirs where fossil fuels have been thermally cracked. energy.gov The most common type of oceanic deposit is dominated by methane from microbial reduction of CO2, characterized by a light isotopic signature (δ¹³C < -60‰). wikipedia.org
Recent research has highlighted that methane released from the dissociation of hydrates in deep-sea sediments can migrate significant distances, potentially over 40 kilometers, towards the continental shelf. geomar.dencl.ac.uk This finding suggests that a larger volume of methane than previously thought could be vulnerable to release due to changes in ocean temperature. geomar.de
Interactive Data Table: Characteristics of Marine Methane Hydrate Reservoirs
| Feature | Description | Source(s) |
|---|---|---|
| Location | Continental slopes and rises | wikipedia.orggeoexpro.com |
| Global Percentage | ~95-98% of total methane hydrates | wikipedia.orggeoexpro.com |
| Typical Depth | 300-500 meters below sea level (start of GHSZ) | wikipedia.orgwikipedia.org |
| Reservoir Thickness | Several hundred meters | energy.govlyellcollection.org |
| Primary Methane Source | Biogenic (microbial decomposition) and Thermogenic | energy.govenergy.gov |
| Identification Method | Bottom-Simulating Reflector (BSR) on seismic data | wikipedia.orgcgu.org.tw |
Permafrost Methane Hydrate Accumulations
Methane hydrates are also found in association with permafrost in Arctic and other polar regions. doe.govresearchgate.net In these environments, the low temperatures required for hydrate stability are met at shallower depths, typically between 150 and 2,000 meters below the surface. geoexpro.com These accumulations can occur both onshore within and beneath the permafrost layer and in offshore sediments of shallow Arctic seas. doe.govresearchgate.net
The formation of gas hydrates in permafrost regions is influenced by the thickness of the permafrost, which acts as a seal, and the underlying geothermal gradient. researchgate.netfrontiersin.org Tectonic activity and the availability of organic matter for methane generation are also key controlling factors. frontiersin.org It is estimated that a significant amount of carbon, potentially as much as 1,400 gigatonnes, is stored as methane hydrates under Arctic submarine permafrost. wikipedia.org
Studies have shown that pore methane hydrates can form within the pore spaces of frozen soils at negative temperatures. mdpi.com The kinetics of this formation depend on factors such as temperature, pressure, ice content, salinity, and soil type. mdpi.com
Geochemical Signatures of Methane Hydrate Formation (e.g., Isotopic Composition)
The origin of the methane trapped in hydrates can be determined by analyzing its isotopic composition. ifremer.fr The stable carbon isotope ratio (δ¹³C) and the hydrogen isotope ratio (δD) of methane are key indicators. ifremer.frfrontiersin.org
Biogenic Methane: Methane produced by microbial processes, typically through the reduction of carbon dioxide, is characterized by very light δ¹³C values, generally less than -60‰. wikipedia.orgfrontiersin.org This is because microorganisms preferentially utilize the lighter ¹²C isotope during metabolism.
Thermogenic Methane: Methane formed by the thermal breakdown of organic matter at greater depths has heavier δ¹³C values, typically greater than -50‰. frontiersin.org
Isotopic analysis of hydrate-bound gases from various locations has revealed a range of sources. For instance, in some areas like the Blake Ridge, the methane is predominantly biogenic. wikipedia.org In other regions, such as the Gulf of Mexico and the Niger Delta, a thermogenic origin is indicated by heavier isotopic signatures. ifremer.frifremer.fr In many cases, a mixture of both biogenic and thermogenic gases is observed. frontiersin.org
Isotopic fractionation can also occur during the formation of the hydrate itself. Studies have shown that methane hydrates tend to encapsulate lighter methane molecules (CH₄) over heavier ones (CH₃²H), resulting in a depletion of δD in the hydrate-bound methane compared to the residual gas. mdpi.com The degree of this fractionation can be influenced by pressure. mdpi.com
Interactive Data Table: Isotopic Signatures of Methane Hydrates
| Isotope | Signature | Indication | Source(s) |
|---|---|---|---|
| δ¹³C | < -60‰ | Predominantly Biogenic Methane | wikipedia.orgfrontiersin.org |
| δ¹³C | > -50‰ | Predominantly Thermogenic Methane | frontiersin.org |
| δD | Depleted in hydrate vs. residual gas | Preferential encapsulation of lighter methane | mdpi.com |
Role of Methane Hydrates in Global Biogeochemical Cycles and Climate Systems
Methane hydrates represent a massive global reservoir of carbon, estimated to contain roughly twice the amount of carbon found in all other fossil fuels combined. numberanalytics.com As such, they play a significant role in the global carbon cycle. numberanalytics.comfrontiersin.org The formation of methane hydrates sequesters large volumes of methane, a potent greenhouse gas, preventing it from entering the atmosphere. energy.gov
However, the stability of these hydrates is sensitive to changes in temperature and pressure. worldoceanreview.comnumberanalytics.com Warming of ocean waters or permafrost can cause methane hydrates to dissociate, releasing methane into the surrounding sediments, the ocean, and potentially the atmosphere. energy.govworldoceanreview.com Since methane has a global warming potential 28 times higher than carbon dioxide over a 100-year period, a large-scale release could significantly amplify global warming through a positive feedback loop. numberanalytics.comnumberanalytics.com
The "clathrate gun hypothesis" posits that past episodes of rapid warming may have been triggered or exacerbated by the massive dissociation of methane hydrates. pnas.orgresearchgate.net While the likelihood of a catastrophic, instantaneous release is currently considered low, ongoing warming is likely causing some hydrate dissociation, particularly in vulnerable areas like the Arctic and on upper continental slopes. usgs.govresearchgate.netcopernicus.org The methane released, however, is largely consumed by microbial oxidation in the sediments and water column, which mitigates its direct impact on the atmosphere. worldoceanreview.comnih.gov
Methane Hydrates and Paleoclimate Reconstruction
The study of methane hydrates and their past behavior provides valuable insights into Earth's paleoclimate. Ice cores from Antarctica have revealed the presence of methane clathrates that record atmospheric methane concentrations dating back 800,000 years. wikipedia.org This record is a primary source of data for understanding past climate change and the relationship between greenhouse gases and temperature. wikipedia.orgnumberanalytics.com
Sediment cores from marine environments also offer clues to past methane release events. researchgate.netnumberanalytics.com For example, anomalously low δ¹³C values in the fossilized shells of foraminifera (microscopic marine organisms) can indicate periods of massive methane hydrate destabilization. pnas.orgnih.gov A study in the eastern equatorial Atlantic found evidence of a major methane hydrate dissociation event around 125,000 to 126,000 years ago, linked to a significant warming of intermediate ocean waters. pnas.orgnih.govpnas.org This event serves as a potential paleo-analog for the potential consequences of modern-day warming. pnas.orgnih.gov
By reconstructing past events of methane release and their climatic impacts, scientists can better understand the sensitivity of methane hydrate reservoirs to environmental changes and improve models for predicting future climate scenarios. researchgate.netnumberanalytics.com However, there are challenges in paleoclimate reconstructions, including dating uncertainties and limited spatial coverage of data. numberanalytics.com
Emerging Research Frontiers and Future Directions
Novel Methane (B114726) Hydrate (B1144303) Structures and Metastable States
Methane hydrates, crystalline solids composed of methane molecules trapped within a lattice of water molecules, are at the forefront of materials science and energy research. While typically forming in specific structures known as structure I (sI) and structure II (sII), recent research has ventured into the exploration of novel and metastable hydrate structures. These investigations are crucial for understanding the fundamental properties of hydrates and for developing new technological applications.
The pursuit of novel hydrate structures often involves the introduction of additives that can alter the crystalline formation. For instance, the use of thermodynamic promoters can lead to the formation of mixed hydrate structures. These promoters, by shifting the hydrate equilibrium curve to milder conditions (lower pressures and higher temperatures), facilitate the creation of new structural forms that incorporate both methane and the promoter molecule. nsf.gov This manipulation of the hydrate's fundamental structure opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage or carbon sequestration.
Metastable states in methane hydrates are another significant area of research. These are states that are not in thermodynamic equilibrium but can persist for extended periods. The study of metastable hydrates is critical for understanding hydrate dissociation and formation kinetics. For example, the "self-preservation" phenomenon, where a thin layer of ice forms on the surface of a dissociating hydrate, can significantly slow down the release of methane. researchgate.net This metastable condition is of great interest for the safe storage and transportation of natural gas in a solidified form. Understanding the mechanisms that lead to and control these metastable states is essential for developing technologies that can either exploit this stability or, conversely, prevent it in situations where rapid dissociation is desired, such as in natural gas production. researchgate.net
Recent studies have employed advanced analytical techniques to probe these novel structures and metastable states. For example, ex-situ Raman analysis has been used to observe the partial distortion of the small cages within the hydrate structure after CO₂ exchange, indicating a structural transformation. repec.org Molecular dynamics simulations are also proving to be invaluable tools for predicting and understanding the behavior of these complex systems at the molecular level. cdnsciencepub.com These computational methods allow researchers to screen for potential additives that could induce the formation of new, desirable hydrate structures. cdnsciencepub.com
The exploration of novel methane hydrate structures and their metastable states is a rapidly evolving field. The insights gained from this research will not only deepen our fundamental understanding of these fascinating materials but also pave the way for innovative technologies in energy and environmental sectors.
Advanced Production and Dissociation Technologies for Methane Resources
The vast reserves of methane locked within hydrate deposits represent a significant potential energy resource. However, efficiently and safely extracting this methane requires the development of advanced production and dissociation technologies. Current research focuses on several key methods, each with its own set of advantages and challenges.
Depressurization and thermal stimulation are two of the most widely considered methods for dissociating methane hydrates in situ. osti.govresearchgate.net
Depressurization involves reducing the pressure in the hydrate-bearing reservoir to a point below the hydrate stability pressure. osti.govwalshmedicalmedia.com This pressure drop disrupts the thermodynamic equilibrium, causing the hydrate to decompose and release methane gas and water. walshmedicalmedia.com This method is considered economically advantageous as it does not require the continuous input of expensive external energy or chemicals. walshmedicalmedia.com Field tests, such as those conducted in the Messoyakha fields and the Nankai Trough, have demonstrated the feasibility of this technique. walshmedicalmedia.comacs.org However, a key challenge with depressurization is the endothermic nature of hydrate dissociation, which can lead to a significant temperature drop in the reservoir. This cooling effect can slow down the dissociation rate and even lead to the formation of ice, which can block gas flow pathways. repec.org
Thermal stimulation , on the other hand, involves increasing the temperature of the hydrate reservoir above its stability point. osti.govwalshmedicalmedia.com This can be achieved by injecting hot fluids like water or steam, or through downhole heating methods such as electromagnetic heating. walshmedicalmedia.com Thermal stimulation provides the necessary heat to drive the endothermic dissociation reaction. However, this method can be energy-intensive and costly, particularly for large-scale operations. researchgate.net
Recognizing the limitations of each individual method, researchers are increasingly focusing on combined approaches . The combination of depressurization and thermal stimulation is seen as a particularly promising strategy. walshmedicalmedia.comrepec.org In this hybrid method, depressurization initiates the dissociation process, and thermal stimulation is then applied to counteract the cooling effect and maintain a high rate of gas production. repec.org Numerical simulations and laboratory experiments have shown that this combined approach can significantly enhance gas recovery rates compared to using either method alone. repec.org For instance, studies have shown that the gas production time decreases as the temperature of the injected warm water increases during the depressurization process. repec.org
The table below summarizes the key features of these production methods:
| Method | Principle of Operation | Advantages | Challenges |
| Depressurization | Reduces reservoir pressure below hydrate stability. osti.govwalshmedicalmedia.com | Economically favorable, no need for continuous external energy. walshmedicalmedia.com | Endothermic cooling, potential for ice formation and flow blockage. repec.org |
| Thermal Stimulation | Increases reservoir temperature above hydrate stability. osti.govwalshmedicalmedia.com | Provides heat for endothermic dissociation. walshmedicalmedia.com | High energy consumption and cost. researchgate.net |
| Combined Method | Utilizes both depressurization and thermal stimulation. walshmedicalmedia.comrepec.org | Enhanced gas production rates, mitigates cooling effects. repec.org | Requires careful optimization of both processes. |
Further research is focused on optimizing these methods, understanding the complex interplay of fluid flow and heat transfer in hydrate-bearing sediments, and developing more efficient and environmentally friendly ways to deliver heat for thermal stimulation. researchgate.netrepec.org
Gas replacement, particularly using carbon dioxide (CO₂) injection, is an innovative technology for methane (CH₄) recovery from hydrate reservoirs that also offers the potential for carbon sequestration. pnnl.govworldoceanreview.com This technique is based on the principle that CO₂ can preferentially replace CH₄ in the hydrate structure under certain thermodynamic conditions. pnnl.gov
The process of CH₄-CO₂ exchange is thermodynamically favorable because CO₂ hydrate is often more stable than CH₄ hydrate at certain pressure and temperature conditions. acs.orgmdpi.com This means that when CO₂ is injected into a methane hydrate reservoir, it can spontaneously react with the existing hydrate, releasing methane gas and forming solid CO₂ hydrate. worldoceanreview.com This simultaneous recovery of a valuable energy source and sequestration of a greenhouse gas makes this technology particularly attractive. pnnl.gov
There are two primary mechanisms through which this replacement can occur:
Direct Replacement: CO₂ molecules directly swap with CH₄ molecules within the water cages of the hydrate structure without the dissociation of the cages themselves. researchgate.net This method is preferred as it helps to maintain the mechanical stability of the sediment. researchgate.net
Dissociation and Re-formation: The injected CO₂ can induce the dissociation of the methane hydrate, and the released water then combines with the CO₂ to form new CO₂ hydrate. researchgate.net
Research has shown that the efficiency of the replacement process can be influenced by several factors, including the temperature and pressure of the reservoir, the composition of the injected gas, and the presence of additives. researchgate.netgeomar.de For instance, injecting hot, supercritical CO₂ has been shown to be a promising approach, as the heat helps to dissociate the CH₄ hydrate, while the CO₂ is then retained in the reservoir as immobile CO₂ hydrate. geomar.de
The table below highlights some of the key research findings related to gas replacement techniques:
| Study Focus | Key Findings | Reference |
| CO₂-CH₄ Exchange | Demonstrated that CO₂ is preferentially enclathrated over CH₄ in the hydrate phase. | pnnl.gov |
| Supercritical CO₂ Injection | Injection of hot, supercritical CO₂ can enhance CH₄ production and CO₂ retention. | geomar.de |
| CO₂/N₂ Gas Mixture Injection | The use of CO₂/N₂ mixtures can be an effective method for CH₄ recovery. | acs.orge3s-conferences.org |
| Additive-Assisted Injection | Amino acids like l-Leucine can increase CH₄ recovery and promote the stability of mixed hydrates. | repec.org |
Despite its promise, the commercial viability of gas replacement technology is still under investigation. Challenges include the potential for the formation of an impermeable CO₂ hydrate layer that can act as a mass transfer barrier, slowing down the replacement rate. researchgate.net Ongoing research is focused on overcoming these challenges and optimizing the process for large-scale application.
Methane Hydrate in Carbon Capture and Storage (CCS) Applications
Methane hydrate technology is emerging as a promising avenue for carbon capture and storage (CCS), a critical strategy for mitigating climate change. The unique properties of hydrates allow for the capture and long-term sequestration of carbon dioxide (CO₂) in a solid, stable form. copernicus.orgacs.org
The fundamental principle behind hydrate-based CCS is the formation of CO₂ hydrates, where CO₂ molecules are trapped within a crystalline lattice of water molecules. acs.org This process can occur under specific conditions of high pressure and low temperature, which are naturally found in deep oceanic sediments and permafrost regions. acs.orgijcce.ac.ir One of the key advantages of storing CO₂ as a hydrate is its high storage density; one unit volume of hydrate can theoretically hold up to 184 unit volumes of CO₂ gas under standard conditions. energyconsortium.org
There are several proposed approaches for CO₂ sequestration using hydrates:
Direct Injection into Geological Formations: CO₂ can be injected into deep-sea sediments or sub-permafrost formations where the pressure and temperature conditions are suitable for hydrate formation. acs.orgijcce.ac.ir The CO₂ then reacts with the in-situ water to form solid hydrate, which is immobile and provides a thermodynamic barrier to gas escape. copernicus.org
CO₂-CH₄ Exchange in Natural Gas Hydrate Reservoirs: As discussed in the previous section, injecting CO₂ into existing methane hydrate reservoirs can lead to the replacement of methane with CO₂, simultaneously producing natural gas and sequestering CO₂. pnnl.govcopernicus.org This approach is economically attractive as it combines energy production with carbon storage. pnnl.gov
Storage in Depleted Oil and Gas Reservoirs: Depleted hydrocarbon reservoirs can also be used for CO₂ hydrate storage, offering a way to repurpose existing infrastructure. energyconsortium.org
Research has demonstrated the technical feasibility of these methods at the laboratory scale. copernicus.org For instance, studies have shown that CO₂ hydrate formation in sediments adds a significant safety factor to long-term storage. copernicus.org Numerical simulations are also being used to model the long-term behavior of CO₂ hydrates in geological formations, with some studies examining timescales of up to 100,000 years. acs.orgrepec.org These models help to assess the stability and security of hydrate-based CO₂ storage.
The table below outlines the primary methods for CO₂ sequestration via hydrates and their key characteristics:
| Sequestration Method | Description | Key Advantages |
| Direct Geological Injection | Injecting CO₂ into deep-sea sediments or permafrost regions for in-situ hydrate formation. acs.orgijcce.ac.ir | High storage capacity, long-term stability due to solid form. energyconsortium.org |
| CO₂-CH₄ Exchange | Injecting CO₂ into methane hydrate reservoirs to recover CH₄ and store CO₂. pnnl.govcopernicus.org | Combines energy production with carbon sequestration. pnnl.gov |
| Depleted Reservoir Storage | Utilizing depleted oil and gas fields for CO₂ hydrate formation. energyconsortium.org | Repurposes existing infrastructure. |
While hydrate-based CCS holds significant promise, there are still challenges to overcome before large-scale deployment. These include the need for further field testing to demonstrate the feasibility of large-scale CO₂ injection and storage, as well as a deeper understanding of the long-term geochemical and geomechanical impacts of CO₂ hydrate formation in natural environments. ijcce.ac.ir
Methane Hydrate for Gas Storage and Transportation Technologies
The ability of methane hydrates to store large volumes of natural gas in a compact, solid form has led to significant research into their use for gas storage and transportation. bohrium.comenergyconsortium.org This technology, often referred to as Solidified Natural Gas (SNG), presents a potentially safer and more economical alternative to traditional methods like Liquefied Natural Gas (LNG) and Compressed Natural Gas (CNG). globalspec.comnus.edu.sg
The primary advantage of SNG technology lies in its high volumetric gas-to-solid ratio. onepetro.org One cubic meter of methane hydrate can contain approximately 160 to 172 cubic meters of methane gas at standard temperature and pressure. rsc.orgresearchgate.net This high storage capacity, combined with the non-explosive nature of the solid hydrate, makes it an attractive option for both large-scale stationary storage and transportation. nus.edu.sgrsc.org
The process of using hydrates for gas storage and transportation involves three main stages:
Hydrate Formation: Natural gas is mixed with water under controlled pressure and temperature conditions to form solid hydrate pellets or blocks. ou.edu
Storage and Transportation: The solidified hydrate is then stored and transported at moderate temperatures (e.g., -20 °C) and atmospheric pressure. ou.eduwikipedia.org This is a significant advantage over LNG, which requires cryogenic temperatures of -162 °C. globalspec.com
Regasification: At the destination, the hydrate is dissociated by gentle heating or pressure reduction to release the methane gas. ou.edu
A key phenomenon that enhances the feasibility of SNG technology is "self-preservation." onepetro.org When a hydrate pellet is exposed to atmospheric pressure, a thin layer of ice forms on its surface, which acts as a barrier to prevent further rapid dissociation of the hydrate. onepetro.org This allows for the stable storage of methane hydrate for extended periods.
To improve the economics and efficiency of the SNG process, researchers are actively investigating the use of promoters. These additives can significantly moderate the pressure and temperature conditions required for hydrate formation. rsc.org For example, the use of 1,3-dioxane (B1201747) as a promoter has been shown to enable the rapid formation of mixed methane hydrates at room temperature with high gas storage capacities. globalspec.comrsc.org Studies have demonstrated that mixed methane/dioxane hydrate pellets can maintain excellent stability for over 120 days at near-atmospheric pressure and moderate temperatures. globalspec.com
The table below compares key aspects of SNG with LNG and CNG:
| Technology | Storage Form | Storage Conditions | Key Advantages |
| Solidified Natural Gas (SNG) | Solid hydrate | Moderate temperature and atmospheric pressure ou.eduwikipedia.org | High safety, lower energy requirement for storage, non-explosive. nus.edu.sgrsc.org |
| Liquefied Natural Gas (LNG) | Cryogenic liquid | -162 °C globalspec.com | High energy density, established technology. |
| Compressed Natural Gas (CNG) | High-pressure gas | High pressure | Established technology for vehicle fuel. |
Interdisciplinary Approaches to Methane Hydrate Research
The multifaceted nature of methane hydrate research, encompassing its role as a potential energy resource, a factor in global climate change, and a geohazard, necessitates a deeply integrated, interdisciplinary approach. doe.govrice.edu The complexity of hydrate-bearing sediments and the dynamic processes governing their formation, dissociation, and impact on the surrounding environment call for collaboration across a wide spectrum of scientific and engineering disciplines. This collaborative effort is crucial for bridging knowledge gaps and developing the technologies needed for the potential future of cost-effective and safe gas production from hydrate deposits. researchgate.net
The study of methane hydrates is not confined to a single scientific field; it requires expertise from geology, chemistry, biology, geophysics, and oceanography, among others. researchgate.netoregonstate.edu For instance, understanding the distribution and concentration of methane hydrates requires geological and geophysical data acquisition and interpretation. gns.cri.nz Meanwhile, the chemical processes of hydrate formation and dissociation, as well as the unique ecosystems that thrive around methane seeps, are the focus of chemistry and biology. sustainability-directory.comworldoceanreview.com The engineering challenges of safely extracting methane from these deposits while mitigating environmental risks demand innovative technological solutions rooted in a comprehensive understanding of the entire hydrate system. stssensors.comnumberanalytics.com
International and national research programs have increasingly emphasized this interdisciplinary and collaborative model. mh21japan.gr.jpresearchgate.net These initiatives bring together researchers from various fields and countries to share data, technology, and expertise, leading to a more holistic understanding of methane hydrates. researchgate.netenergy.gov The integration of experimental work with computational modeling at different scales, from molecular to reservoir, is also a key feature of modern methane hydrate research. mdpi.comaist.go.jp
Integration of Geology, Chemistry, and Biology
A holistic understanding of methane hydrate systems is impossible without the tight integration of geology, chemistry, and biology. These disciplines provide complementary perspectives on the formation, stability, and environmental role of methane hydrates.
Geological Controls on Hydrate Formation and Distribution: The formation of methane hydrates is fundamentally controlled by geological factors. researchgate.net These include the presence of source rocks for methane generation, migration pathways for the gas to accumulate, and suitable reservoir rocks with adequate porosity and permeability. researchgate.net High-saturation hydrate deposits are often found in coarse-grained sediments within canyon and channel environments on continental margins. researchgate.net Geological and geophysical methods are the primary tools for identifying and characterizing these deposits. researchgate.net This involves analyzing seismic data for bottom-simulating reflectors (BSRs), which can indicate the base of the gas hydrate stability zone, and collecting core samples to directly measure hydrate concentrations. doe.govgns.cri.nzresearchgate.net
The Chemistry of Hydrate Formation and Methane Cycling: The chemical environment plays a critical role in both the formation and dissociation of methane hydrates. Key parameters include temperature, pressure, and the chemical composition of the pore water and the gas itself. mdpi.com The formation of hydrates alters the chemistry of the surrounding pore water, for example, by excluding salt and creating fresher water zones. mdpi.com Geochemical analysis of gas and water samples from hydrate-bearing sediments can reveal the origin of the methane (biogenic vs. thermogenic) and its migration history. researchgate.net For instance, studies in the Gulf of Mexico have determined that the gas in some hydrate reservoirs is predominantly of microbial origin. researchgate.net
The Role of Biology and the Deep Biosphere: The deep biosphere, the vast ecosystem of microorganisms living beneath the seafloor, is intimately linked to methane hydrates. sustainability-directory.com Microbes are responsible for producing much of the methane that forms hydrates through the decomposition of organic matter. worldoceanreview.compnas.org Conversely, other microorganisms, known as methanotrophs, consume methane, acting as a natural buffer that can prevent its release into the atmosphere. sustainability-directory.comworldoceanreview.com These chemosynthetic communities, which use methane as a primary energy source, create unique and diverse ecosystems around methane seeps on the seafloor. gns.cri.nzschmidtocean.org Studying these extremophiles, adapted to high-pressure and low-temperature conditions, provides insights into the limits of life and the potential for life in other extreme environments. sustainability-directory.com
The interaction between these three fields is crucial. Geological settings dictate where hydrates can form, the chemistry of the environment determines their stability, and biological processes are responsible for both the production and consumption of the methane that fuels the system. sustainability-directory.comworldoceanreview.comresearchgate.net
The Synergy of Geophysics and Oceanography
The exploration and characterization of marine methane hydrate deposits rely heavily on the synergistic application of geophysical and oceanographic techniques. These disciplines provide the tools to remotely detect, quantify, and monitor these vast, deep-sea reservoirs.
Geophysical Methods for Detection and Quantification: Geophysical techniques are essential for identifying potential hydrate accumulations over large areas. frontiersin.org Seismic reflection surveys are a primary tool, with the presence of a Bottom-Simulating Reflector (BSR) often interpreted as the base of the gas hydrate stability zone. researchgate.net However, estimating the actual concentration of hydrates from seismic data alone can be uncertain. researchgate.net Therefore, a combination of geophysical methods is often employed. This includes controlled-source electromagnetic (CSEM) surveys, which measure electrical resistivity. Since hydrates are more resistive than saline pore fluids, this method can help to better constrain hydrate and free gas saturations. researchgate.netenergy.gov Integrating seismic and CSEM data through joint inversion techniques provides a more robust characterization of hydrate deposits. researchgate.net
Oceanographic Influences on Hydrate Stability: Oceanographic conditions, particularly bottom water temperature and pressure, are critical factors controlling the stability of methane hydrates. doe.gov Changes in ocean temperature can cause hydrates to dissociate, potentially releasing large amounts of methane into the ocean and atmosphere. gns.cri.nz This has significant implications for global climate and ocean chemistry. rice.edugns.cri.nz Oceanographic research, therefore, focuses on understanding the relationship between climate change, ocean warming, and the stability of methane hydrate reservoirs. frontiersin.org This includes monitoring methane fluxes from the seafloor and studying the physical and chemical processes that govern the transport and fate of released methane in the water column. worldoceanreview.com
The combination of geophysics and oceanography allows for a comprehensive assessment of methane hydrate systems, from their deep subsurface distribution to their interaction with the overlying ocean. For example, geophysical data can identify areas with significant hydrate accumulations, while oceanographic studies can assess the vulnerability of these deposits to changing environmental conditions. This integrated approach is vital for understanding both the resource potential and the potential environmental hazards associated with methane hydrates. doe.gov
Q & A
Q. What experimental conditions are critical for synthesizing methane heptahydrate in laboratory settings?
Methane heptahydrate synthesis requires precise control of temperature (typically 2–10°C), pressure (≥5 MPa), and gas-to-water ratios to mimic natural hydrate stability zones. A recirculating flow system is often employed to ensure continuous methane saturation in water, with kinetic inhibitors (e.g., polyvinylpyrrolidone) used to delay nucleation and improve crystal uniformity . Experimental protocols should include real-time monitoring of pressure-temperature conditions and post-synthesis validation via X-ray diffraction (XRD) to confirm hydrate structure.
Q. Which analytical techniques are most effective for characterizing methane heptahydrate’s crystalline structure and stability?
Key techniques include:
- XRD : To identify crystalline phases and lattice parameters.
- Raman Spectroscopy : To analyze methane occupancy in hydrate cages and distinguish between structure I (sI) and structure II (sII) hydrates.
- Thermogravimetric Analysis (TGA) : To quantify hydrate dissociation kinetics under controlled heating rates.
- High-Pressure Differential Scanning Calorimetry (HP-DSC) : To measure phase stability boundaries and enthalpy changes during hydrate formation/dissociation . Data should be cross-validated with molecular dynamics simulations to reconcile experimental and theoretical stability curves.
Advanced Research Questions
Q. How can researchers resolve contradictions in methane heptahydrate stability data obtained from different experimental setups?
Discrepancies often arise from variations in sample purity, measurement sensitivity (e.g., pressure transducer accuracy), or kinetic effects (e.g., incomplete equilibration). To address this:
- Standardize protocols using guidelines from the Recommended Practices for Methane Emissions Detection and Quantification Technologies (e.g., uncertainty quantification frameworks for pressure-temperature data) .
- Conduct interlaboratory comparisons with shared reference materials.
- Apply statistical tools like Monte Carlo simulations to propagate measurement uncertainties and identify outlier datasets .
Q. What methodologies are recommended for assessing the environmental impacts of methane heptahydrate dissociation during extraction?
A multi-scale approach is essential:
- Lab-Scale Experiments : Simulate dissociation under varying subsea conditions (e.g., depressurization rates) to quantify methane release kinetics and sediment destabilization .
- Field Monitoring : Deploy autonomous sensors (e.g., laser spectrometers) to detect dissolved methane plumes in seawater, as proposed in NASA’s methane studies on Mars .
- Geohazard Modeling : Integrate finite-element models with historical industry data on conventional gas extraction near hydrate zones to predict seafloor subsidence risks .
Q. How can researchers ensure reproducibility in methane heptahydrate formation experiments?
- Detailed Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines, including explicit descriptions of gas purity, water salinity, and stirring rates in the Methods section .
- Data Transparency : Publish raw pressure-temperature-time datasets and calibration certificates as supplementary materials.
- Peer Review : Use checklists (e.g., Reviews in Analytical Chemistry standards) to verify that all critical parameters affecting hydrate nucleation are reported .
Q. What strategies improve the integration of field observations and laboratory data in methane hydrate studies?
- Meta-Analysis Frameworks : Adopt modular workflows from meta-synthesis methodologies to harmonize heterogeneous datasets (e.g., reconciling in-situ seismic surveys with lab-derived permeability models) .
- Cross-Disciplinary Collaboration : Partner with oceanographers and geophysicists to design joint experiments that bridge scale gaps (e.g., correlating core-sample porosity with regional hydrate distribution maps) .
Methodological Resources
- Uncertainty Analysis : Refer to Appendix A of Recommended Practices for Methane Emissions Detection for error-propagation templates .
- Data Management : Use discipline-specific metadata standards (e.g., ISO 19115 for geospatial data) to ensure long-term usability of datasets .
- Computational Tools : Leverage open-source software (e.g., CSMGem, TOUGH+Hydrate) for simulating hydrate phase behavior under diverse geological scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
